(S)-1-Amino-3-chloro-2-propanol hydrochloride

Male Antifertility Research Reproductive Toxicology Structure-Activity Relationship

Enantiopure (S)-1-amino-3-chloro-2-propanol HCl is critical for linezolid's (S)-C5 configuration; racemic or (R) compromise activity. Certified chiral intermediate (enantiomeric impurity ≤1.0%, [α]D20 -22° to -26°) delivers: • Reproducible linezolid synthesis: 72.1% yield, 98.0 wt% purity in pilot-plant runs. • Antifertility studies: ED99 7-8 mg/kg/day, complete sterilization at 10-80 mg/kg/day, therapeutic index ~62.5-71.4. • 100-fold in vitro potency over (R)-enantiomer (0.1 mM vs 10 mM). Procure the active stereoisomer for reliable research and GMP manufacturing.

Molecular Formula C3H9Cl2NO
Molecular Weight 146.01 g/mol
CAS No. 34839-13-9
Cat. No. B057578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-Amino-3-chloro-2-propanol hydrochloride
CAS34839-13-9
Synonyms3-amino-1-chloropropan-2-ol
amino-alpha-chlorohydrin
CL 88,236
CL 88236
CL 88236, (+-)-isomer
CL 88236, (R)-isomer
CL 88236, (S)-isomer
CL 88236, hydrochloride
CL 88236, hydrochloride, (+)-isomer
CL 88236, hydrochloride, (+-)-isomer
CL 88236, hydrochloride, (-)-isomer
CL-88236
Molecular FormulaC3H9Cl2NO
Molecular Weight146.01 g/mol
Structural Identifiers
SMILESC(C(CCl)O)[NH3+].[Cl-]
InChIInChI=1S/C3H8ClNO.ClH/c4-1-3(6)2-5;/h3,6H,1-2,5H2;1H/t3-;/m1./s1
InChIKeyZCPJBHYNOFIAPJ-AENDTGMFSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-1-Amino-3-chloro-2-propanol Hydrochloride: Properties and Applications


(S)-1-Amino-3-chloro-2-propanol hydrochloride (CAS 34839-13-9) is the hydrochloride salt of the (S)-enantiomer of 1-amino-3-chloro-2-propanol, a chiral amino alcohol with molecular formula C3H9Cl2NO and molecular weight 146.02 g/mol . This compound serves as a key intermediate in the synthesis of the oxazolidinone antibiotic linezolid, where the (S)-configuration at the C2 stereocenter is essential for downstream chiral purity of the final drug product [1]. The compound exists as a white crystalline solid with melting point >131°C (decomposition) and specific rotation [α]D20 of -22° to -26° (C=1, water), providing reproducible identity confirmation for quality control in procurement [2].

Chiral reference-standard workflow for stereochemical control
Enantiomer-comparison study context for male antifertility models
Stereochemical integrity for oxazolidinone antibiotic intermediate synthesis

Why Stereochemical Purity Matters for This Intermediate


Generic substitution with the racemic mixture (CAS 62037-46-1) or the (R)-enantiomer (CAS 34839-14-0) is not scientifically valid in applications requiring this compound. In antifertility research, the (S)-enantiomer exhibits substantially higher potency and a distinct activity-toxicity separation profile compared to the (R)-enantiomer [1]. In pharmaceutical synthesis, particularly for linezolid production, the stereochemical integrity of the (S)-configured intermediate is critical because the final oxazolidinone antibiotic requires the (S)-configuration at the C5 position for antibacterial activity; use of the (R)-enantiomer or racemic material would yield pharmacologically inactive or subpotent drug substance [2]. Substitution without verifying enantiomeric purity (≤1.0% of the undesired enantiomer is a typical commercial specification) would compromise both research reproducibility and synthetic yield in GMP manufacturing contexts [3].

Target
(S)-enantiomer with defined specific rotation and enantiomeric excess supports reproducible stereochemical attribution
Substitutes
Racemate or (R)-enantiomer may shift enantiomer-activity interpretation, requiring independent model validation
Target
Reported enantiomer-specific activity separation (S)- vs (R)- supports mechanistic study design
Substitutes
Absence of chiral control may confound endpoint response and toxicity endpoint interpretation
Target
Chiral purity specification (≤1.0% undesired enantiomer) enables consistent downstream synthesis yields
Substitutes
Racemic material (approx. 50% inactive enantiomer) may require additional purification and validation

Quantitative Differentiation from Structural Analogs


Antifertility Potency Compared to Chlorohydrin Analogs

In a systematic structure-activity study of chlorohydrin analogs as orally active male antifertility agents, only 1-amino-3-chloro-2-propanol hydrochloride (the racemate containing the (S)-enantiomer as the active component) demonstrated strong antifertility activity, whereas other structural analogs exhibited only slight activity or required metabolic conversion to the active species [1]. Upon resolution of the racemic mixture, the (S)-enantiomer (levorotatory) was identified as the more potent antifertility agent and exhibited substantially lower toxicity than the (+)-enantiomer [2].

Antifertility Potency
Head-to-head
ED99 7–8 mg/kg/day (oral rat); LD50 500 mg/kg; other chlorohydrin analogs only slight activity or inactive
Supports compound selection in antifertility research; reduces confounding from inactive analogs.
Data to verify in target research model.
Male Antifertility Research Reproductive Toxicology Structure-Activity Relationship

Enantiomer-Specific Activity and Toxicity Separation

Resolution of the racemic 1-amino-3-chloro-2-propanol hydrochloride into its (S)- and (R)-enantiomers revealed a marked separation of antifertility activity and toxicity profiles [1]. The (S)-enantiomer (CAS 34839-13-9), corresponding to the levorotatory (-)-isomer, is substantially more effective as an antifertility agent and demonstrates significantly lower toxicity than the (+)-enantiomer [1][2]. This enantiomer-specific differentiation extends to the proposed mechanism: the antifertility action of the (S)-isomer is believed to be unrelated to the renal toxicity associated with the (R)-isomer [3].

Enantiomer-Specific Activity
Head-to-head
Approx. 100-fold difference in glycolysis inhibition (0.1 mM (S) vs 10 mM (R)); (S) active at doses where (R) shows no effect
Enantiomer-specific assay-response context for mechanistic studies.
Renal toxicity attribution context requires review.
Chiral Pharmacology Male Contraceptive Development Enantiomer-Specific Toxicity

Chiral Purity Requirements for Linezolid Intermediates

Commercial suppliers of (S)-1-amino-3-chloro-2-propanol hydrochloride (CAS 34839-13-9) for pharmaceutical intermediate applications specify a minimum purity of 98.0% by assay, with a specific rotation of [α]D20 = -22° to -26° (C=1, water) and a maximum enantiomeric impurity content of ≤1.0% [1]. This level of chiral purity control is not consistently specified or verified for the racemic mixture (CAS 62037-46-1), which contains approximately 50% of the inactive or toxic (R)-enantiomer [2].

Chiral Purity Spec
Specification review
Purity ≥98.0%; [α]D20 -22° to -26°; enantiomer ≤1.0%
Chiral purity specification supports GMP synthesis quality control.
Supplier specification; verify with in-house method.
Pharmaceutical Intermediate Quality Control Chiral Purity Linezolid Synthesis

Process Reproducibility in Linezolid Pilot-Plant Campaigns

In the published process development for linezolid, (2S)-1-amino-3-chloro-2-propanol hydrochloride (compound 2a) was utilized as a key chiral intermediate [1]. The developed process using this intermediate provided clinical-quality linezolid material in five linear steps with an overall yield of 41% and demonstrated reproducibility in multiple pilot-plant campaigns [2]. After extractive workup and crystallization from xylenes, a 72.1% yield of linezolid with 98.0 wt% purity was achieved from this intermediate [1].

Process Reproducibility
Reported
72.1% yield of linezolid (98.0 wt% purity) in pilot-plant campaigns; overall 41% over 5 steps
Demonstrated scalability supports process development selection.
Yield may vary with scale and conditions.
Oxazolidinone Antibiotic Synthesis Linezolid Process Chemistry Chiral Intermediate Scale-Up

Key Procurement and Application Scenarios


Male Antifertility and Reproductive Toxicology Research

In mechanistic studies of male contraception or reproductive toxicology, (S)-1-amino-3-chloro-2-propanol hydrochloride is the appropriate selection because it demonstrates an ED99 of 7-8 mg/kg/day in male rats, whereas other chlorohydrin analogs exhibit only slight activity [1]. The (S)-enantiomer achieves complete sterilization in male rats at 10-80 mg/kg/day with a therapeutic index (LD50/ED99) of approximately 62.5-71.4 [1]. Procurement of the (S)-enantiomer (CAS 34839-13-9) rather than the racemate or (R)-enantiomer ensures that observed biological effects are attributable to the active stereoisomer, eliminating confounding variables from the inactive or more toxic enantiomer [2].

Chiral Building Block for Oxazolidinone Antibiotics

For pharmaceutical manufacturers producing linezolid or related oxazolidinone antibacterials, (S)-1-amino-3-chloro-2-propanol hydrochloride serves as the established chiral intermediate. The (S)-configuration at C2 is essential because linezolid requires the (S)-configuration at the C5 position for antibacterial activity [1]. Commercial material with specified chiral purity (enantiomeric impurity ≤1.0%, specific rotation -22° to -26°) provides the stereochemical integrity necessary for GMP manufacturing [2]. Published process development demonstrates pilot-plant reproducibility using this intermediate, with linezolid obtained in 72.1% yield at 98.0 wt% purity from this building block [3].

Enantiomer-Specific Pharmacological Studies

For studies examining enantiomer-specific pharmacological effects within the chlorohydrin class, the (S)-enantiomer (CAS 34839-13-9) provides a well-characterized reference compound. Published data demonstrate that 0.1 mM of the (S)-enantiomer inhibits ram sperm glycolysis almost completely, whereas 10 mM of the (R)-enantiomer has no effect—a 100-fold difference in in vitro potency [1]. Additionally, the antifertility action of the (S)-isomer is proposed to be mechanistically distinct from the renal toxicity associated with the (R)-isomer [2]. Procurement of the pure (S)-enantiomer enables researchers to isolate these enantiomer-specific effects without interference from the opposing isomer.

Chiral Purity Reference Standard for Quality Control

In analytical method development and quality control laboratories, (S)-1-amino-3-chloro-2-propanol hydrochloride with certified enantiomeric purity (≤1.0% undesired enantiomer) and defined specific rotation ([α]D20 = -22° to -26°, C=1, water) serves as a reference standard for chiral HPLC method validation or polarimetric calibration [1]. This compound enables accurate quantification of enantiomeric excess in reaction monitoring, final product release testing, or stability studies of pharmaceutical intermediates where stereochemical integrity is critical.

Application
Selection Property
Validation Focus
Reproductive toxicology studies
Enantiomer-specific assay response
Fertility endpoint interpretation
Oxazolidinone antibiotic intermediate synthesis
Stereochemical integrity
Downstream chiral purity and yield
Chiral pharmacology research
Enantiomer-comparison context
Glycolysis inhibition and target engagement
Analytical method validation
Certified specific rotation and ee
Chiral HPLC or polarimetric calibration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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